molecular formula C11H14ClNO2 B2423128 (2R,5R)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride CAS No. 1807939-10-1

(2R,5R)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B2423128
CAS No.: 1807939-10-1
M. Wt: 227.69
InChI Key: OPIDXEOJSLEQHK-DHTOPLTISA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrrolidines . Phenylpyrrolidines are compounds containing a phenylpyrrolidine moiety, which consists of a phenyl group substituted by a pyrrolidine .


Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions . For instance, the synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid involved an eight-step sequence, with the key step being the stereospecific intramolecular Diels-Alder reaction .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using various spectroscopic methods. The InChI code provides a standard way to encode the molecular structure using text .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and varied . They often involve changes in the functional groups attached to the pyrrolidine ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various analytical techniques . These properties include molecular weight, purity, storage temperature, and physical form .

Scientific Research Applications

Enantioselective Biotransformations in Organic Synthesis

In the field of organic synthesis, (2R,5R)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride has been studied for its application in enantioselective biotransformations. For instance, the amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides, including (2R,5R)-5-phenylpyrrolidine-2-carboxylic acid, has been explored. These processes involve the use of microbial whole cell catalysts, such as Rhodococcus erythropolis, which can convert racemic trans-pyrrolidine-2,5-carboxamide into (2R,5R)-5-carbamoylpyrrolidine-2-carboxylic acid with high yields and enantioselectivity. Such biotransformations are significant for the scalable preparation of aza-nucleoside analogues and druglike pyrroline-fused diazepin-11(5H)-one compounds, demonstrating its potential in medicinal chemistry and drug synthesis (Chen et al., 2012).

Spectroscopic Analysis in Chemical Studies

Spectroscopic analysis of derivatives of (2R,5R)-5-phenylpyrrolidine-2-carboxylic acid has also been conducted. Research involving structural analysis using techniques like X-ray diffraction, FT-IR, NMR, UV-Visible spectroscopy, and computational methods, such as density functional theory, have been carried out. These studies are crucial for understanding the structural, thermodynamic, electrostatic, and electronic properties of these compounds, which can have implications in materials science and chemical engineering (Devi et al., 2018).

Synthesis of Bioactive Compounds

The compound has been utilized in the synthesis of bioactive compounds. For example, research has been done on synthesizing enantiopure unsymmetric cis-2,5-disubstituted pyrrolidines using (2R,5R)-5-phenylpyrrolidine-2-carboxylic acid or its derivatives. These studies contribute to the development of new synthetic routes for bioactive molecules, which can be used in pharmaceuticals and drug discovery (Wang et al., 2007).

Mechanism of Action

The mechanism of action of similar compounds can vary widely depending on their functional groups and the biological systems in which they act .

Safety and Hazards

Safety and hazards associated with similar compounds can be determined from their Material Safety Data Sheets (MSDS) . These documents provide information on handling, storage, and disposal, as well as potential health hazards .

Properties

IUPAC Name

(2R,5R)-5-phenylpyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIDXEOJSLEQHK-DHTOPLTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1C2=CC=CC=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N[C@H]1C2=CC=CC=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807939-10-1
Record name (2R,5R)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride
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